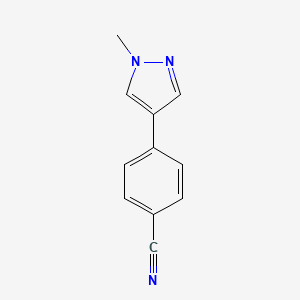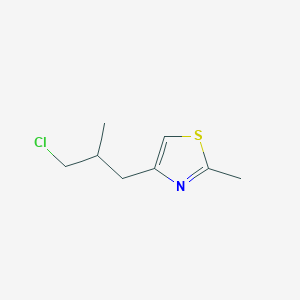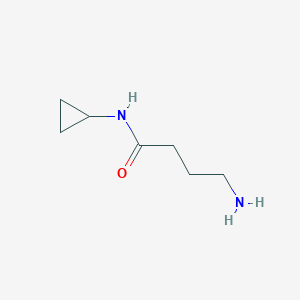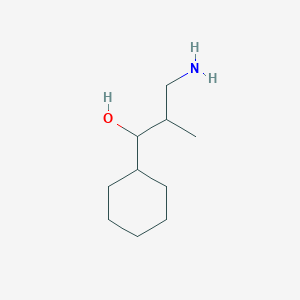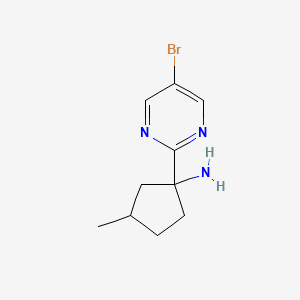![molecular formula C12H12F3NO2 B13165404 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid CAS No. 1258640-23-1](/img/structure/B13165404.png)
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with an amino group, a carboxylic acid group, and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzylamine with cyclobutanone in the presence of a suitable catalyst can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its target sites. Additionally, the cyclobutane ring can provide rigidity to the molecule, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid: A closely related compound with similar structural features.
4-(Trifluoromethyl)phenylcyclobutane-1-carboxylic acid: Lacks the amino group but retains the trifluoromethyl and carboxylic acid functionalities.
1-(Trifluoromethyl)cyclobutane-1-carboxylic acid: Contains the trifluoromethyl and carboxylic acid groups but lacks the phenyl and amino groups.
Uniqueness
1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to the combination of its functional groups and the presence of the cyclobutane ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the amino and carboxylic acid groups provide sites for further chemical modifications. This combination of features makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1258640-23-1 |
|---|---|
Molekularformel |
C12H12F3NO2 |
Molekulargewicht |
259.22 g/mol |
IUPAC-Name |
1-amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-3-1-7(2-4-9)8-5-11(16,6-8)10(17)18/h1-4,8H,5-6,16H2,(H,17,18) |
InChI-Schlüssel |
UFUYOBOYDMVNHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)N)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


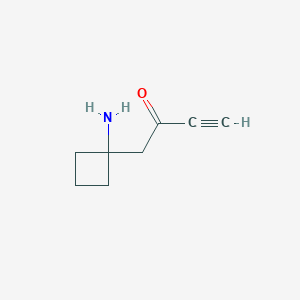
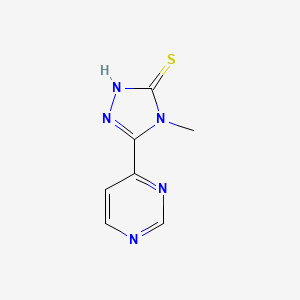
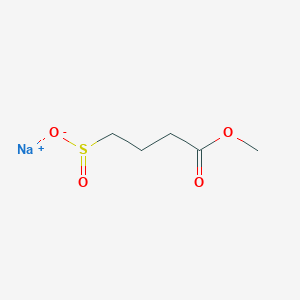
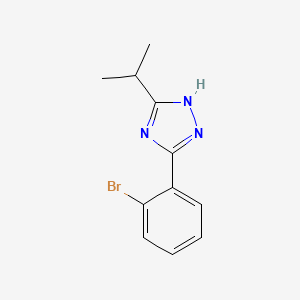
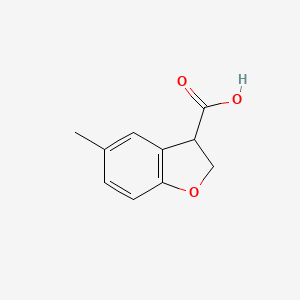
![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
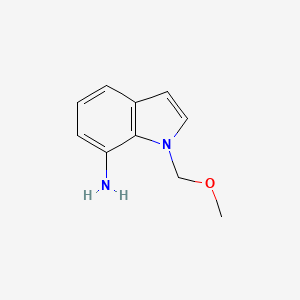
![3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13165372.png)

